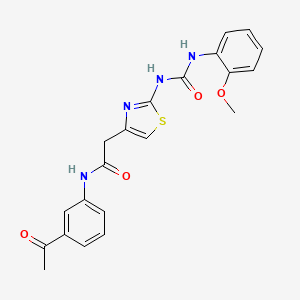
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, an acetamide group, and methoxyphenyl substituents. Its molecular formula is C21H20N4O3S, with a molecular weight of 424.5 g/mol . The synthesis typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Biological Mechanisms
Mechanism of Action : The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors. Similar compounds have shown anti-inflammatory and anticancer properties, suggesting that this compound may exhibit comparable effects .
Enzyme Inhibition : Research indicates that derivatives of thiazole can act as inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including cancer. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 nM to 25.06 nM .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thiazole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MCF-7 | 6.31 | 17.5 |
| 4h | MCF-10A | Not applicable | Not applicable |
These studies suggest that the compound may induce apoptosis in breast cancer cells, as evidenced by increased annexin V-FITC positivity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. For instance, thiazole derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
These results indicate that the compound may interfere with bacterial growth by inhibiting CA activity .
Case Studies
- Triple-Negative Breast Cancer : A study conducted on the efficacy of thiazole-based compounds revealed their significant anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231). The most effective derivatives showed a selectivity ratio favoring cancer cells over normal cells .
- Apoptosis Induction : In vitro experiments demonstrated that certain derivatives could induce apoptosis in cancer cells, significantly increasing the percentage of late apoptotic cells compared to controls .
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(26)14-6-5-7-15(10-14)22-19(27)11-16-12-30-21(23-16)25-20(28)24-17-8-3-4-9-18(17)29-2/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCBQVZVOZDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














